3,3,5,5-Tetramethylcyclohexanol
Description
Significance of Sterically Hindered Cyclohexanols in Organic Research
Sterically hindered alcohols, such as 3,3,5,5-tetramethylcyclohexanol, are pivotal in organic synthesis and research. The concept of steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site, which can impede or slow down a chemical reaction. fastercapital.com In the context of cyclohexanols, bulky substituents can dictate the stereochemical outcome of reactions, favoring the formation of one stereoisomer over another.
The strategic use of steric hindrance is a powerful tool for chemists. numberanalytics.com It allows for the control of selectivity in chemical transformations, which is crucial in the synthesis of complex molecules like pharmaceuticals and natural products. For example, the bulky nature of these alcohols can influence the approach of reagents, leading to highly regioselective and stereoselective outcomes. organic-chemistry.org Furthermore, sterically hindered ligands are designed to control the environment around a metal center in catalysis, thereby influencing the efficiency and selectivity of the catalyzed reaction. numberanalytics.com
Overview of Research Areas Pertaining to this compound
Research involving this compound primarily revolves around its role as a building block in organic synthesis. It is utilized as a laboratory reagent, often for reactions such as reductions and dehydrations.
A significant area of research is its use as a precursor in the synthesis of other valuable chemical compounds. For instance, the corresponding ketone, 3,3,5,5-tetramethylcyclohexanone (B79423), is a key intermediate in the industrial synthesis of Neramexane, a pharmaceutical compound. google.com The synthesis of this compound itself is typically achieved through the reduction of this ketone. organic-chemistry.org This ketone is prepared via a conjugate 1,4-addition of a methyl group to isophorone (B1672270), often using a Grignard reagent like methylmagnesium chloride in the presence of a copper catalyst. google.com The subsequent stereoselective reduction of the ketone yields this compound.
The physical and chemical properties of this alcohol, dictated by its sterically crowded structure, make it a subject of interest for fundamental studies in stereochemistry and reaction mechanisms. Spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available for its characterization. nist.govnist.gov
Chemical and Physical Properties
The properties of this compound are well-documented in various chemical databases. Below are tables summarizing its key identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 3,3,5,5-tetramethylcyclohexan-1-ol nih.gov |
| CAS Number | 2650-40-0 nih.govnist.gov |
| Molecular Formula | C10H20O nih.govnist.gov |
| Molecular Weight | 156.27 g/mol nih.gov |
| InChI Key | PIQXIIHPQBQVTP-UHFFFAOYSA-N nih.govnist.gov |
| SMILES | CC1(C)CC(O)CC(C)(C)C1 nih.gov |
Table 2: Physicochemical Properties
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling Point (Predicted) | 194.4 ± 8.0 | °C | |
| 531.07 | K | chemeo.com | |
| Melting Point | ~15-16 | °C | |
| 309.98 | K | chemeo.com | |
| Density (Predicted) | 0.866 ± 0.06 | g/cm³ | |
| Octanol/Water Partition Coefficient (logP) | 2.584 | chemeo.com | |
| Enthalpy of Vaporization (ΔvapH°) | 52.04 | kJ/mol | chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 7.12 | kJ/mol | chemeo.com |
Structure
3D Structure
Properties
IUPAC Name |
3,3,5,5-tetramethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-8(11)6-10(3,4)7-9/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQXIIHPQBQVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181087 | |
| Record name | 3,3,5,5-Tetramethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-40-0 | |
| Record name | 3,3,5,5-Tetramethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,5,5-Tetramethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,5,5-Tetramethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5,5-tetramethylcyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.337 | |
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| Record name | 3,3,5,5-TETRAMETHYLCYCLOHEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXH7XC24A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Preparative Routes for 3,3,5,5 Tetramethylcyclohexanol
Established Synthesis Pathways
Established methods for the synthesis of 3,3,5,5-tetramethylcyclohexanol primarily involve the transformation of carbonyl-containing precursors. These pathways are well-documented and offer reliable routes to the target compound.
Reduction of Carbonyl Precursors (e.g., 3,3,5,5-Tetramethylcyclohexanone)
The most direct route to this compound is through the reduction of its corresponding ketone, 3,3,5,5-tetramethylcyclohexanone (B79423). This transformation can be efficiently achieved using various reducing agents.
Commonly employed metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. rushim.ru The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone. A subsequent workup with a protic solvent, typically water or a dilute acid, neutralizes the resulting alkoxide to yield the final alcohol product.
Sodium Borohydride Reduction: This method is often preferred for its milder reaction conditions and greater functional group tolerance compared to LiAlH₄. The reaction is typically carried out in a protic solvent like methanol, ethanol, or a mixture of water and an organic solvent. For instance, the reduction of the analogous 2,2,5,5-tetramethylcyclopentanone (B1295366) to its corresponding alcohol has been successfully performed using sodium borohydride in a methanol/water solvent system. prepchem.com A similar protocol is applicable to 3,3,5,5-tetramethylcyclohexanone.
Lithium Aluminum Hydride Reduction: LiAlH₄ is a more potent reducing agent and is typically used in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). google.com While highly effective, its reactivity necessitates anhydrous conditions and careful handling. The reduction of amides to amines using LiAlH₄ is a well-established procedure, highlighting its power as a reducing agent. orgsyn.org Theoretical studies on the reduction of cyclohexanone (B45756) with LiAlH₄ show a strong preference for the axial attack of the hydride, which in the case of substituted cyclohexanones, influences the stereochemical outcome. researchgate.net
Catalytic Hydrogenation: Another established method is catalytic hydrogenation, where the ketone is treated with hydrogen gas in the presence of a metal catalyst. osti.gov Catalysts such as palladium on carbon (Pd/C), platinum oxide (Adam's catalyst), or Raney nickel are commonly used. This method is often considered a "green" alternative due to the use of molecular hydrogen as the reductant, with water being the only byproduct. The selective hydrogenation of alkyl-phenols to alkyl-cyclohexanones is a key industrial process, with the potential for further reduction to the corresponding cyclohexanols. osti.gov
Table 1: Comparison of Reducing Agents for 3,3,5,5-Tetramethylcyclohexanone
| Reducing Agent | Typical Solvents | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Mild, selective for aldehydes and ketones, easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, reduces a wide range of functional groups, requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Ethyl acetate (B1210297) | "Green" method, can be selective with catalyst choice, often requires pressure. |
Reactions Involving Organometallic Reagents (e.g., Grignard Reactions)
Grignard reactions provide a versatile method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.orgkhanacademy.org In the context of this compound, a Grignard reagent can be used to introduce one of the alkyl groups.
A plausible synthetic route would involve the reaction of a suitably substituted cyclohexanone with a methyl Grignard reagent (e.g., methylmagnesium bromide). For example, reacting 3,3,5-trimethylcyclohexanone (B147574) with methylmagnesium bromide would yield the tertiary alcohol 1,3,3,5-tetramethylcyclohexanol. While not the target molecule, this illustrates the principle. To obtain the secondary alcohol this compound, a different strategy would be needed, such as the addition of a hydride equivalent via a Grignard reaction, though direct reduction as described in section 2.1.1 is more common.
The primary application of Grignard reagents in the synthesis of the target compound is in the preparation of the precursor ketone, as detailed in the following section.
Multistep Syntheses from Common Feedstocks (e.g., Isophorone)
A widely used industrial-scale synthesis of 3,3,5,5-tetramethylcyclohexanone, the direct precursor to the target alcohol, starts from the readily available and inexpensive feedstock, isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). google.com
This synthesis involves a conjugate 1,4-addition of a methyl group to the α,β-unsaturated ketone system of isophorone. A methyl Grignard reagent, specifically methylmagnesium chloride (CH₃MgCl), is employed for this purpose, often in the presence of a copper(I) salt catalyst, such as copper(I) chloride or iodide, which facilitates the 1,4-addition over the 1,2-addition to the carbonyl group. google.com The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF). google.com The resulting enolate is then protonated during workup to yield 3,3,5,5-tetramethylcyclohexanone. This ketone can then be reduced to this compound as described in section 2.1.1.
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in chemistry. mdpi.com These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
For the synthesis of substituted cyclohexanols, several green strategies are being explored. One such approach is the use of water as a solvent for hydrogenation reactions, which avoids the use of volatile organic compounds. google.com For instance, the liquid-phase hydrogenation of substituted phenols to the corresponding cyclohexanones and cyclohexanols has been demonstrated using water as the solvent and a Raney nickel or palladium on activated carbon catalyst. google.com This method offers advantages such as environmental friendliness, high reaction rates, and lower energy consumption. google.com
Another green approach is the use of biocatalysis. Engineered microorganisms can be used to perform specific chemical transformations under mild conditions. For example, a multi-enzyme biocatalytic cascade has been developed for the synthesis of nylon monomers from cyclohexanol (B46403) using engineered E. coli. rsc.org Such approaches have the potential to be adapted for the synthesis of other cyclohexanol derivatives.
The use of oxidants like sodium hypochlorite (B82951) (the active ingredient in household bleach) for the oxidation of secondary alcohols to ketones is another example of a greener alternative to traditional, more toxic chromium-based oxidants. youtube.com While this is the reverse reaction, the principle of using less hazardous reagents is central to green chemistry.
Synthesis of Chiral Derivatives and Enantioselective Methods
While this compound itself is an achiral molecule, the synthesis of its chiral derivatives is of interest for various applications, including as chiral auxiliaries or as building blocks for complex molecules. consensus.app Enantioselective synthesis aims to produce a single enantiomer of a chiral product. acs.orgmdpi.com
One strategy to create chiral derivatives is to start with a prochiral precursor and use a chiral catalyst or reagent to induce stereoselectivity. For example, an enantioselective [2+2] photocycloaddition reaction of cyclic enones can be used to synthesize chiral cyclobutanes with high enantiomeric excess. acs.org Similarly, organocatalyzed three-component reactions have been developed for the synthesis of highly substituted cyclohexenol (B1201834) derivatives with multiple stereogenic centers. lookchem.com
The development of chiral auxiliaries based on the cyclohexyl framework is another active area of research. consensus.app These auxiliaries can be attached to a substrate to direct a chemical reaction to proceed with high stereoselectivity, after which the auxiliary can be removed.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product, as well as for making a process more cost-effective and scalable.
In the synthesis of 3,3,5,5-tetramethylcyclohexanone from isophorone, the choice of Grignard reagent has been shown to be important. The use of methylmagnesium chloride is reported to be advantageous over methylmagnesium bromide or iodide, as it suppresses the formation of by-products and leads to higher yields. google.com The reaction can be further optimized by the choice of solvent and catalyst concentration. google.com
For the reduction of cyclohexanones, the stereochemical outcome can be influenced by the choice of reducing agent and the reaction conditions. vub.ac.be For instance, bulkier reducing agents tend to favor equatorial attack on the carbonyl group. The temperature and solvent can also affect the selectivity of the reduction. vub.ac.be
In Grignard reactions for the synthesis of alcohols, controlling the stoichiometry of the reagents is critical to prevent side reactions, such as double addition to esters or acid chlorides. organicchemistrytutor.com The reaction temperature is also a key parameter to control to ensure the desired product is formed with high selectivity. researchgate.net
Table 2: Factors for Optimization in this compound Synthesis
| Synthetic Step | Key Parameters for Optimization | Desired Outcome |
| Isophorone to Ketone | Grignard reagent type, catalyst, solvent, temperature | High yield of 1,4-addition product, minimal by-products. |
| Ketone Reduction | Reducing agent, solvent, temperature, stoichiometry | High yield of the alcohol, desired stereoselectivity (if applicable). |
| Grignard Alcohol Synthesis | Stoichiometry of reagents, temperature, solvent | High yield of the desired alcohol, prevention of side reactions. |
Purification and Isolation Techniques in Preparative Research
The effective purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, byproducts, and residual solvents, thereby achieving the desired purity for subsequent applications. While detailed, specific protocols for the purification of this compound are not extensively documented in publicly available literature, general and analogous purification techniques for sterically hindered alcohols and the precursor ketone, 3,3,5,5-tetramethylcyclohexanone, provide a strong basis for establishing effective purification strategies. These methods typically involve a combination of extraction, distillation, recrystallization, and chromatography.
A crucial preceding step in the synthesis of this compound is the purification of its precursor, 3,3,5,5-tetramethylcyclohexanone. The purity of this ketone directly impacts the final purity of the alcohol. A common method for the initial workup and purification of 3,3,5,5-tetramethylcyclohexanone involves liquid-liquid extraction. For instance, after the synthesis reaction, the mixture can be extracted with an organic solvent such as petroleum ether. google.com This is followed by washing the combined organic extracts, for example with ammonia, to remove acidic impurities. google.com The solvent is then removed, typically by distillation, to yield the crude ketone. google.com Further purification of the ketone can be achieved by distillation. google.com
Following the reduction of 3,3,5,5-tetramethylcyclohexanone to this compound, several techniques can be employed for its purification and isolation.
Extraction and Washing: The initial step after the reaction is typically an aqueous workup to separate the product from water-soluble reagents and byproducts. The reaction mixture is often quenched with water or a dilute acid, and the product is extracted into an organic solvent like diethyl ether, ethyl acetate, or dichloromethane. The organic layer is then washed sequentially with water, a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities, and finally with brine to reduce the water content before drying.
Drying: The organic extract containing the crude this compound is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. google.com The drying agent is subsequently removed by filtration.
Distillation: Distillation is a viable method for purifying this compound, particularly for removing lower-boiling impurities and residual solvents. Given that it is a solid at room temperature, vacuum distillation would be necessary to avoid thermal decomposition at higher temperatures.
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds like this compound. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a non-polar compound like this compound, non-polar or moderately polar solvents are likely candidates.
| Technique | Description | Typical Reagents/Conditions | Purpose |
| Extraction | Partitioning the compound of interest between two immiscible liquid phases. | Petroleum ether, diethyl ether, ethyl acetate, dichloromethane, water, dilute acid/base solutions. | Initial separation from water-soluble impurities and reaction byproducts. |
| Distillation | Separating components of a liquid mixture based on differences in boiling points. | Typically performed under vacuum for high-boiling compounds to prevent decomposition. | Removal of solvents and lower-boiling impurities. |
| Recrystallization | Purifying a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Hexane (B92381), ethanol, or a mixture of solvents like ethanol/water. | Removal of soluble and insoluble impurities to obtain high-purity crystalline solid. |
| Column Chromatography | Separating components of a mixture based on their differential adsorption onto a stationary phase. | Silica (B1680970) gel or alumina (B75360) as the stationary phase; a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase. | High-purity separation of the desired compound from closely related impurities. |
Column Chromatography: For achieving very high purity, column chromatography is an effective method. A solid adsorbent, typically silica gel or alumina, is used as the stationary phase. The crude product is loaded onto the column and eluted with a solvent system (mobile phase). For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate would likely be used as the eluent. By gradually increasing the polarity of the eluent, the components of the mixture can be separated based on their affinity for the stationary phase.
The following table outlines potential solvent systems for the recrystallization of this compound, based on general principles for similar compounds.
| Solvent/Solvent System | Rationale | Anticipated Outcome |
| Hexane | As a non-polar solvent, it is likely to have good solubility for the non-polar this compound at elevated temperatures and poor solubility at low temperatures. | Potentially a good single-solvent system for recrystallization, yielding well-defined crystals. |
| Ethanol | A polar protic solvent that may show moderate solubility for the alcohol, especially when heated. | May be a suitable solvent, or more likely, used in a mixed-solvent system. |
| Ethanol/Water | The addition of water (a non-solvent) to an ethanolic solution of the compound can induce crystallization. | A common mixed-solvent system that allows for fine-tuning of the solvent polarity to achieve optimal crystallization. |
| Acetone | A polar aprotic solvent with good solvating power. | Could be a potential recrystallization solvent, likely requiring cooling to low temperatures to induce crystallization. |
It is important to note that the optimal purification strategy may involve a combination of these techniques. For example, an initial extraction and distillation might be followed by a final purification step of recrystallization or column chromatography to achieve the desired level of purity.
Chemical Reactivity and Mechanistic Studies of 3,3,5,5 Tetramethylcyclohexanol and Its Derivatives
Oxidation Reactions of the Hydroxyl Group
The oxidation of the secondary alcohol group in 3,3,5,5-tetramethylcyclohexanol is a primary pathway for its chemical transformation. The nature of the final product depends on the oxidizing agent and reaction conditions.
As a secondary alcohol, this compound can be readily oxidized to form the corresponding ketone, 3,3,5,5-tetramethylcyclohexanone (B79423). youtube.comkhanacademy.org This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. youtube.com A variety of oxidizing agents can accomplish this, with common laboratory reagents including chromium-based compounds. For instance, Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone) or other chromic acid variations are effective for this purpose. youtube.comkhanacademy.org
Further oxidation of the resulting ketone to a carboxylic acid is a more complex process that requires the cleavage of a carbon-carbon bond within the cyclohexane (B81311) ring. bibliotekanauki.pl While direct oxidation of 3,3,5,5-tetramethylcyclohexanone is not commonly reported, analogous cyclic ketones can be oxidized to dicarboxylic acids under specific, often more forceful, conditions. bibliotekanauki.pl Such reactions may employ transition metal salt catalysts in the presence of oxygen, leading to ring-opening and the formation of a dicarboxylic acid. bibliotekanauki.pl
Table 1: Products of Oxidation Reactions
| Starting Material | Oxidizing Agent/Conditions | Major Product |
| This compound | Chromic Acid (e.g., Jones Reagent) | 3,3,5,5-Tetramethylcyclohexanone youtube.comkhanacademy.org |
| Cyclic Ketones (general) | O₂, Transition Metal Catalyst, Acetic Acid | Dicarboxylic Acids (via ring cleavage) bibliotekanauki.pl |
In more complex chemical environments, the oxidative pathways of this compound and its derivatives can extend beyond simple ketone formation. The resulting ketone, 3,3,5,5-tetramethylcyclohexanone, possesses alpha-hydrogens (at the C2 and C6 positions) that can participate in enolization under acidic or basic conditions. This enol or enolate intermediate is a key structure in many subsequent reactions. For example, in related polyhydroxy ketone systems, such enolization is the first step toward aromatization, a process that involves a series of elimination reactions. nih.gov While this specific transformation for 3,3,5,5-tetramethylcyclohexanone is not prominently documented, the underlying principles suggest that under forcing conditions with appropriate reagents, the ketone could undergo reactions at its alpha-positions or potentially even aromatize if suitable leaving groups were present on the ring.
Reduction Pathways and Stereoselectivity in Derivatives
The reduction of 3,3,5,5-tetramethylcyclohexanone back to an alcohol is a key reaction that highlights the influence of steric hindrance on reaction outcomes.
The reduction of the carbonyl group in 3,3,5,5-tetramethylcyclohexanone creates a new chiral center at the C1 position. This results in the formation of two diastereomeric alcohols: cis-3,3,5,5-tetramethylcyclohexanol and trans-3,3,5,5-tetramethylcyclohexanol. The stereochemical outcome is determined by the trajectory of the hydride nucleophile as it attacks the electrophilic carbonyl carbon. youtube.com The hydride can approach from one of two faces:
Axial Attack: The hydride approaches from the top or bottom face of the cyclohexane ring, parallel to the principal axis. This leads to the formation of an equatorial hydroxyl group, resulting in the trans isomer.
Equatorial Attack: The hydride approaches from the side, along the approximate equator of the ring. This leads to the formation of an axial hydroxyl group, resulting in the cis isomer.
The bulky gem-dimethyl groups at the C3 and C5 positions create a sterically demanding environment that significantly influences the preferred direction of attack. youtube.com
The ratio of the resulting cis and trans isomers is highly dependent on the steric bulk of the reducing agent used. youtube.com This principle, known as stereoelectronic control, allows for the selective synthesis of one isomer over the other.
Small, Unhindered Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH₄) are relatively small. They can therefore approach the carbonyl carbon from the more sterically hindered axial face, avoiding interaction with the equatorial hydrogens. This axial attack is generally favored electronically and leads to the formation of the thermodynamically more stable equatorial alcohol (trans isomer) as the major product. youtube.com
Bulky, Hindered Reducing Agents: Large, sterically demanding reagents, such as L-Selectride (lithium tri-sec-butylborohydride), cannot easily approach from the crowded axial face. Their attack is directed to the more open equatorial face of the ring. This equatorial attack results in the formation of the axial alcohol (cis isomer) as the predominant product. youtube.com
Table 2: Influence of Reducing Agent on Stereoselectivity
| Reducing Agent | Primary Attack Trajectory | Major Product Isomer |
| Sodium Borohydride (NaBH₄) | Axial | trans-3,3,5,5-Tetramethylcyclohexanol youtube.com |
| L-Selectride | Equatorial | cis-3,3,5,5-Tetramethylcyclohexanol youtube.com |
Substitution Reactions on the Cyclohexane Ring System
Direct substitution of hydrogen atoms on the saturated carbon framework of the this compound ring is generally difficult to achieve selectively. The C-H bonds of the cyclohexane ring are relatively strong and unreactive, similar to those in alkanes. Such transformations typically require harsh conditions, such as free-radical halogenation, which often lack selectivity and would likely lead to a mixture of products, as well as reacting with the more reactive hydroxyl group. Therefore, functionalization of the 3,3,5,5-tetramethylcyclohexane system is more commonly and effectively achieved through reactions involving the C1 position, such as the oxidation and reduction sequences described previously, rather than through direct substitution on the ring itself.
Dehydration Processes and Olefin Formation
The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes, typically proceeding through an E1 elimination mechanism. mdpi.comyoutube.com For this compound, a secondary alcohol, this process involves the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). youtube.comyoutube.comlibretexts.org Subsequent departure of the water molecule generates a secondary carbocation intermediate. youtube.com
Due to the high energy of this secondary carbocation, rearrangements are a common phenomenon in alcohol dehydrations if a more stable carbocation can be formed. youtube.com However, in the case of the 3,3,5,5-tetramethylcyclohexyl cation, a 1,2-hydride shift from an adjacent carbon would still result in a secondary carbocation, offering no energetic advantage. A methyl shift is also unlikely as it would lead to a similarly stable secondary carbocation. Therefore, significant rearrangement of the carbon skeleton is not anticipated to be a major pathway.
The final step of the mechanism involves the abstraction of a proton from a carbon atom adjacent to the carbocation by a weak base (like water or the conjugate base of the acid catalyst) to form a double bond. youtube.com Given the structure of the carbocation intermediate derived from this compound, there are two possible sites for deprotonation that would lead to the formation of two distinct olefin products.
Predicted Olefin Products from Dehydration:
| Product Name | Structure | Comments |
| 3,3,5,5-Tetramethylcyclohex-1-ene | ![]() | This is the Zaitsev product, as the double bond is more substituted. According to Zaitsev's rule, this would be the major product. youtube.com |
| 1,1,3,3-Tetramethyl-5-methylenecyclohexane | ![]() | This is the Hofmann product, resulting from the removal of a proton from the less substituted carbon. It is expected to be the minor product. |
The reaction is typically driven to completion by removing the alkene products as they are formed, often by distillation, which shifts the equilibrium in favor of the products according to Le Châtelier's principle. youtube.com
Catalytic Transformations Involving this compound and Related Compounds
The catalytic transformation of alcohols is a cornerstone of modern synthetic chemistry, offering efficient and selective routes to a wide array of valuable compounds. For a sterically hindered alcohol like this compound, catalytic methods can provide pathways to products that might be difficult to obtain through classical stoichiometric reactions.
Transition Metal-Catalyzed Processes
Transition metal complexes are powerful catalysts for a variety of transformations involving alcohols. rsc.orgrsc.org One of the most common applications is the oxidation of secondary alcohols to ketones. For this compound, this would yield 3,3,5,5-tetramethylcyclohexanone. A range of transition metals, including ruthenium, palladium, and copper, have been shown to be effective for the aerobic oxidation of alcohols. rsc.org
The "borrowing hydrogen" methodology is a particularly elegant transition metal-catalyzed approach that enhances the reactivity of alcohols. rsc.org In this process, the catalyst temporarily removes hydrogen from the alcohol to form an intermediate ketone, in this case, 3,3,5,5-tetramethylcyclohexanone. This ketone is more susceptible to various nucleophilic additions. Following the desired reaction, the hydrogen is returned to the molecule by the catalyst. rsc.org
Examples of Potential Transition Metal-Catalyzed Reactions:
| Reaction Type | Catalyst System (Examples) | Product from this compound |
| Aerobic Oxidation | Ru, Pd, or Cu complexes with O₂ | 3,3,5,5-Tetramethylcyclohexanone |
| Transfer Hydrogenation | Ru or Ir complexes with a hydrogen donor | 3,3,5,5-Tetramethylcyclohexanone |
| C-H Activation/Functionalization | Rh or Pd complexes | Functionalized derivatives |
While specific studies on this compound are not prevalent, the extensive literature on the transition metal-catalyzed oxidation of sterically hindered secondary alcohols suggests that such transformations are feasible. organic-chemistry.org For instance, sodium hypochlorite (B82951) in the presence of TEMPO has been shown to be effective for the oxidation of sterically hindered secondary alcohols. organic-chemistry.org
Organocatalysis and Biocatalysis Approaches
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis. mines.edu These methods often offer high levels of selectivity under mild reaction conditions.
Organocatalysis: Chiral secondary amines, such as derivatives of proline, can be used to catalyze reactions of cyclic ketones, which could be formed from the oxidation of this compound. nih.gov For example, an organocatalytic Michael addition of a nucleophile to an α,β-unsaturated ketone derived from 3,3,5,5-tetramethylcyclohexanone could be envisioned. The synthesis of highly substituted cyclohexanones has been achieved using organocatalysts like DBU.
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), offer exceptional selectivity in the transformation of alcohols. mdpi.comnih.gov An ADH could be used for the stereoselective oxidation of one enantiomer of racemic this compound, leading to a kinetic resolution and the production of an enantioenriched alcohol and the corresponding ketone. Conversely, the asymmetric reduction of 3,3,5,5-tetramethylcyclohexanone using an ADH could provide access to a specific enantiomer of the alcohol. Biocatalytic cascades, combining an oxidation step with a subsequent reaction, have been developed to transform alcohols into amines or other functionalized molecules. mines.edunih.gov
Potential Organo- and Biocatalytic Applications:
| Catalysis Type | Catalyst (Example) | Transformation of this compound/one |
| Organocatalysis | Proline derivatives | Asymmetric functionalization of the corresponding ketone |
| Biocatalysis | Alcohol Dehydrogenase (ADH) | Kinetic resolution or asymmetric reduction |
| Biocatalysis | Laccase/TEMPO | Oxidation to the ketone rsc.org |
The application of these modern catalytic methods to a sterically encumbered substrate like this compound holds promise for the development of novel and efficient synthetic routes to its derivatives.
Conformational Analysis and Stereochemical Aspects of 3,3,5,5 Tetramethylcyclohexanol and Its Derivatives
Chair-Boat Interconversions and Conformational Equilibria
The cyclohexane (B81311) ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain and torsional strain. wikipedia.orglibretexts.org In this state, all C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogens on adjacent carbons are staggered. libretexts.org The chair conformation can undergo a "ring flip," interconverting between two equivalent chair forms. lumenlearning.com During this process, it passes through higher energy transition states and intermediates, including the "half-chair," "twist-boat," and "boat" conformations. wikipedia.org
The relative energies of these conformations for unsubstituted cyclohexane are well-established, with the chair being the most stable ground state. The twist-boat is less stable, followed by the even more unstable boat conformation, which suffers from steric repulsion between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed bonds. libretexts.orglibretexts.org
In 3,3,5,5-tetramethylcyclohexanol, the presence of two sets of gem-dimethyl groups dramatically alters this energy landscape. These bulky substituents severely restrict the ring's flexibility. A ring flip would force an equatorial methyl group into a sterically demanding axial position, creating intense 1,3-diaxial interactions. Consequently, the energy barrier for the chair-chair interconversion is significantly higher than in unsubstituted cyclohexane. The boat and twist-boat conformations are also substantially destabilized due to increased steric crowding and eclipsing interactions involving the methyl groups. This effectively "locks" the molecule into a single, preferred chair conformation, making the alternative chair and the boat/twist-boat intermediates highly energetically unfavorable. nih.gov The dynamic equilibrium is overwhelmingly shifted toward one dominant chair conformer.
Table 1: Relative Conformational Energies
| Conformation | General Energy Increase (kcal/mol) from Chair | Notes for this compound |
| Chair | 0 | Ground state, strongly preferred. |
| Twist-Boat | ~5.5 | Significantly more destabilized due to steric hindrance from methyl groups. |
| Boat | ~6.9 | Highly destabilized due to flagpole interactions and increased torsional strain from methyl groups. |
| Half-Chair | ~10.8 | Transition state for interconversion; energy barrier is substantially higher due to gem-dimethyl groups. |
| Data for general energy increases are for unsubstituted cyclohexane. |
Influence of Alkyl Substituents on Ring Conformation
In a chair conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). libretexts.orglumenlearning.com Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the other two axial substituents on the same side of the ring. lumenlearning.com For this reason, bulky groups preferentially occupy the equatorial position to minimize steric strain. masterorganicchemistry.com
Analysis of Axial and Equatorial Orientations of the Hydroxyl Group
With the ring conformation essentially locked by the tetramethyl groups, the stereochemistry of this compound is determined by the orientation of the hydroxyl (-OH) group at the C-1 position. The -OH group can be either axial or equatorial, giving rise to two distinct diastereomers: cis (axial -OH) and trans (equatorial -OH), relative to the axial methyl groups.
Equatorial Hydroxyl Group: In this orientation, the -OH group points away from the ring and avoids significant steric clashes with the axial methyl groups at C-3 and C-5. This represents the most stable conformation.
Axial Hydroxyl Group: An axial -OH group would be directed into the sterically congested region created by the two axial methyl groups at C-3 and C-5. This results in severe 1,3-diaxial interactions, making this conformation highly energetically unfavorable.
The preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformers. masterorganicchemistry.com While the standard A-value for a hydroxyl group is relatively modest, the extreme steric hindrance in the this compound framework makes the energy penalty for an axial -OH group exceptionally large. The equilibrium between the two diastereomers lies heavily on the side of the equatorial-OH isomer. Studies have shown that equatorial hydroxyl groups also tend to form more hydrogen bonds on average in crystal structures compared to their axial counterparts. psu.edu
Table 2: A-Values for Common Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) |
| -F | 0.24 |
| -Cl | 0.53 |
| -Br | 0.48 |
| -OH | 0.87 |
| -CH₃ (Methyl) | 1.70 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | >4.5 |
| A-value indicates the energetic preference for the equatorial position. masterorganicchemistry.com |
Stereoselective Syntheses and Diastereomeric Control in Derivatives
The synthesis of a specific diastereomer of this compound hinges on the stereoselective reduction of the precursor ketone, 3,3,5,5-tetramethylcyclohexanone (B79423). nih.gov The ketone itself can be prepared from isophorone (B1672270) through a conjugate addition with a methylmagnesium halide. google.com
The stereochemical outcome of the ketone reduction is dictated by the steric bulk of the reducing agent, which controls the face of the carbonyl group that is attacked.
Formation of the Axial Alcohol (cis-isomer): Reduction with sterically small hydride reagents, such as lithium aluminum hydride (LiAlH₄), allows for attack from the less hindered equatorial direction. The hydride ion approaches the carbonyl carbon from the side of the ring that is less crowded, forcing the resulting hydroxyl group into the more hindered axial position. This is an example of steric approach control.
Formation of the Equatorial Alcohol (trans-isomer): To obtain the thermodynamically more stable equatorial alcohol, a sterically bulky reducing agent is employed, such as Lithium tri-sec-butylborohydride (L-Selectride). This large reagent cannot approach from the equatorial face due to steric clashes with the equatorial hydrogens. It is forced to attack from the more open axial direction, delivering the hydride from "above" or "below" the ring. This results in the formation of the equatorial hydroxyl group.
This control over the reaction pathway allows for the selective synthesis of either the kinetically favored axial product or the thermodynamically favored equatorial product, demonstrating effective diastereomeric control.
Table 3: Stereoselective Reduction of 3,3,5,5-Tetramethylcyclohexanone
| Reducing Agent | Steric Bulk | Direction of Attack | Major Product |
| Lithium aluminum hydride (LiAlH₄) | Small | Equatorial | Axial alcohol (cis) |
| L-Selectride | Large | Axial | Equatorial alcohol (trans) |
Dynamic Stereochemistry Studies and Isomerization Processes
The study of the interconversion between different stereoisomers falls under the realm of dynamic stereochemistry. For this compound, the primary isomerization process is the ring flip that interconverts the axial-OH and equatorial-OH diastereomers.
As discussed, the energy barrier for this ring flip is exceptionally high due to the steric demands of the gem-dimethyl groups. This dynamic process can be studied using techniques like variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy. At room temperature, the ring flip is typically fast on the NMR timescale for simple cyclohexanes, resulting in averaged signals for axial and equatorial protons. wikipedia.org However, for a sterically locked system like this compound, the interconversion would be much slower. It would be possible to "freeze out" the individual conformations at temperatures much higher than those required for unsubstituted cyclohexane, allowing for the observation of distinct signals for the axial and equatorial protons of the dominant equatorial-OH conformer.
The isomerization from the less stable axial-OH isomer to the more stable equatorial-OH isomer can be facilitated by chemical means, for example, by establishing an equilibrium under conditions that allow for reversible oxidation and reduction, or through acid-catalyzed dehydration followed by rehydration. However, given the large energy difference between the two conformers, the equilibrium mixture would contain almost exclusively the diastereomer with the equatorial hydroxyl group. Studies on related dynamic systems have shown that bulky substituents can significantly impact the entropy of activation for conformational changes, which in turn controls reactivity. nih.gov
Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For 3,3,5,5-tetramethylcyclohexanol, various NMR experiments provide information on the proton and carbon framework, their connectivity, and the compound's stereochemistry.
The ¹H NMR spectrum of this compound is simplified due to the molecule's symmetry. Assuming the molecule undergoes rapid chair-to-chair interconversion at room temperature, the following proton environments are expected:
Methyl Protons (-CH₃): The four methyl groups are chemically equivalent, giving rise to a single, intense signal.
Methylene (B1212753) Protons (-CH₂-): The protons of the three methylene groups (at C2, C4, and C6) are equivalent due to symmetry. These protons would appear as a distinct signal.
Methine Proton (-CHOH): The single proton attached to the carbon bearing the hydroxyl group gives a unique signal. Its multiplicity will depend on the coupling with the adjacent methylene protons.
Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary with concentration, solvent, and temperature. It can be confirmed by its disappearance upon adding a drop of D₂O to the sample. hw.ac.uk
The chemical shift values (δ) provide information about the electronic environment of the protons. hw.ac.uk Protons near the electronegative oxygen atom, like the methine proton, are expected to be shifted downfield.
Table 1: Predicted ¹H NMR Signals for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| C3/C5-CH₃ | ~ 0.9 - 1.2 | Singlet (s) | 12H |
| C2/C6-CH₂ | ~ 1.3 - 1.7 | Multiplet (m) | 4H |
| C4-CH₂ | ~ 1.3 - 1.7 | Multiplet (m) | 2H |
| C1-CH | ~ 3.5 - 4.0 | Multiplet (m) | 1H |
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule. libretexts.org Due to the symmetry of this compound, the ten carbon atoms give rise to five distinct signals.
Methyl Carbons (-CH₃): The four methyl groups are equivalent, resulting in one signal.
Quaternary Carbons (C-CH₃): The two carbons (C3 and C5) to which the methyl groups are attached are equivalent, producing a single signal.
Methylene Carbons (-CH₂-): The methylene carbons at positions C2 and C6 are equivalent, while the C4 carbon is in a different environment, leading to two separate signals.
Methine Carbon (-CHOH): The carbon atom bonded to the hydroxyl group (C1) gives a distinct signal, typically shifted downfield due to the oxygen's electronegativity. libretexts.org
Table 2: Predicted ¹³C NMR Signals for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CHOH) | 65 - 75 |
| C2, C6 (-CH₂-) | 45 - 55 |
| C3, C5 (-C(CH₃)₂) | 30 - 35 |
| C4 (-CH₂-) | 40 - 50 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing scalar coupling pathways between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For this compound, a key correlation would be observed between the methine proton (C1-H) and the protons of the adjacent methylene groups (C2-H₂ and C6-H₂). Correlations would also be seen between the protons on C2 and C6 and those on C4.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹JCH coupling). It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), which is critical for mapping out the carbon skeleton. For instance, the protons of the methyl groups would show correlations to the quaternary carbon they are attached to (C3 or C5, a ²JCH coupling) and to the adjacent methylene carbons (C2/C4 or C4/C6, a ³JCH coupling). This data provides unequivocal proof of the substitution pattern.
Lanthanide-Induced Shift (LIS) reagents are paramagnetic complexes, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃), that can coordinate with Lewis basic sites in a molecule, like the hydroxyl group of an alcohol. osti.gov This interaction causes significant shifts in the NMR signals of nearby nuclei, with the magnitude of the shift being dependent on the distance and angle of the nucleus from the paramagnetic center. osti.gov
This technique is particularly valuable for the conformational analysis of conformationally mobile systems like cyclohexanols. umich.edu By adding a lanthanide shift reagent to a solution of this compound, the otherwise overlapping signals in the ¹H NMR spectrum can be spread out, simplifying analysis. acs.org Furthermore, by quantifying the induced shifts for each proton, detailed information about the molecule's predominant conformation (i.e., whether the hydroxyl group prefers an axial or equatorial position) and the stereochemical arrangement of substituents can be determined. umich.edursc.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. nist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |
| C-H Stretch | Alkane (sp³ C-H) | 2850 - 3000 | Strong |
| C-O Stretch | Alcohol | 1000 - 1260 | Strong |
The most prominent feature is the strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol group, broadened by hydrogen bonding. The strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the numerous sp³-hybridized carbons in the molecule. vscht.cz A strong band for the C-O stretching vibration is also expected. vscht.cz
Mass Spectrometry (MS) for Molecular Structure Elucidation via Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
For this compound (molar mass: 156.27 g/mol ), the mass spectrum would show a molecular ion peak at a mass-to-charge ratio (m/z) of 156. nist.govnih.gov The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for cyclic alcohols include:
Loss of Water: A peak at m/z 138 (M-18) resulting from the elimination of a water molecule.
Loss of a Methyl Group: A peak at m/z 141 (M-15) from the cleavage of a methyl radical.
Loss of a tert-Butyl Group: A significant peak at m/z 99 (M-57) is expected due to the loss of a stable tert-butyl radical, a characteristic fragmentation for structures containing this moiety.
Other Fragments: The base peak (the most intense peak) in the spectrum available from the NIST database is at m/z 83, which likely corresponds to a stable carbocation formed after initial fragmentation. nist.gov Other significant fragments are observed at m/z 57 and 69.
Analysis of these fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and IR spectroscopy.
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
For instance, in the analysis of a cyclohexadienyl iron complex, X-ray crystallography revealed a nonplanar structure for the six-membered ring, with the saturated carbon atom situated out of the plane formed by the other five carbon atoms. mdpi.com This level of detail is crucial for understanding the steric and electronic properties of cyclic compounds. The process typically involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. mdpi.commdpi.com The resulting electron density map is then used to solve and refine the molecular structure. mdpi.com This powerful technique provides unambiguous proof of a compound's structure and conformation in the solid phase.
Chromatographic Methods (e.g., GC-MS) for Mixture Analysis and Component Identification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govnist.gov This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation of components in a mixture is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for initial identification.
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov This process fragments the molecules into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a molecular fingerprint. The NIST Chemistry WebBook provides mass spectral data for this compound, which can be used as a reference for its identification. nist.gov The fragmentation pattern, including the base peak and other significant fragments, is compared against spectral libraries, such as the NIST and Wiley libraries, for confident identification. nih.govuin-alauddin.ac.id
GC-MS is not only qualitative but also quantitative. The area of a compound's peak in the gas chromatogram is proportional to its concentration in the sample, allowing for the determination of its purity or its abundance in a mixture. nih.gov This technique is widely applied in various fields, including the analysis of bioactive compounds in plant extracts and the characterization of synthetic chemical products. nih.govuin-alauddin.ac.id
Interactive Data Tables
Table 1: Spectroscopic and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O | nih.govnist.govnist.gov |
| Molecular Weight | 156.26 g/mol | nih.govnist.govnist.gov |
| CAS Number | 2650-40-0 | nih.govnist.govnist.gov |
| IUPAC Name | 3,3,5,5-tetramethylcyclohexan-1-ol | nih.gov |
| 1H NMR | Protons on the carbon adjacent to the hydroxyl group are expected in the 3.4-4.5 ppm range. The hydroxyl proton signal can vary but is often a broad singlet around 2.0-2.5 ppm. | libretexts.org |
| 13C NMR | Data available from spectral databases. | nih.gov |
| IR Spectroscopy | A characteristic broad O-H stretching band is expected around 3300-3400 cm⁻¹. | libretexts.org |
| Mass Spectrometry | Electron ionization mass spectrum available in the NIST WebBook. | nist.gov |
Computational Chemistry and Theoretical Modeling of 3,3,5,5 Tetramethylcyclohexanol
Quantum Chemical Calculations (e.g., DFT, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of 3,3,5,5-tetramethylcyclohexanol. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational cost. DFT methods, such as B3LYP with a 6-31G* basis set, can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties like orbital energies and charge distribution.
Semi-empirical methods, while less accurate than DFT, offer a computationally faster alternative for larger systems or for preliminary explorations of the potential energy surface. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.
Table 1: Calculated Thermodynamic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Value | Unit |
| Total Energy | -549.987 | Hartrees |
| Enthalpy | -549.821 | Hartrees |
| Gibbs Free Energy | -549.865 | Hartrees |
| Dipole Moment | 1.85 | Debye |
Note: The data in this table is illustrative and based on typical values for similar molecules calculated using DFT. Specific experimental or more advanced computational data may vary.
Conformational Search and Energy Minimization Studies
The flexible six-membered ring of this compound can adopt several conformations, primarily chair and boat forms. Conformational search and energy minimization studies are crucial to identify the most stable three-dimensional structures. These studies typically involve systematically rotating bonds and performing geometry optimizations on the resulting structures to find the lowest energy conformers.
For this compound, the chair conformation is expected to be significantly more stable than the boat conformation due to reduced steric strain and torsional strain. Within the chair conformation, the hydroxyl group can occupy either an axial or an equatorial position. Computational studies would reveal the energetic preference for one over the other, which is critical for understanding its reactivity and intermolecular interactions. The bulky t-butyl-like groups at the 3 and 5 positions are expected to strongly favor equatorial positions to minimize steric hindrance.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial OH) | 0.00 |
| Chair (Axial OH) | 2.5 - 4.0 |
| Twist-Boat | 5.0 - 6.0 |
| Boat | 6.5 - 7.5 |
Note: These values are representative estimates for substituted cyclohexanols and the actual values for this compound would require specific calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structural elucidation.
The process involves first obtaining the optimized geometry of the most stable conformer using methods like DFT. Subsequently, NMR shielding tensors are calculated for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for the Chair Conformer of this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 3.5 - 4.0 | - |
| C2/C6-H (axial) | 1.0 - 1.3 | - |
| C2/C6-H (equatorial) | 1.7 - 2.0 | - |
| C4-H (axial) | 0.9 - 1.2 | - |
| C4-H (equatorial) | 1.5 - 1.8 | - |
| C1 | - | 65 - 70 |
| C2/C6 | - | 45 - 50 |
| C3/C5 | - | 30 - 35 |
| C4 | - | 40 - 45 |
| Methyl (axial) | - | 25 - 30 |
| Methyl (equatorial) | - | 30 - 35 |
Note: The predicted chemical shifts are ranges typical for substituted cyclohexanols and serve as an illustrative example. Actual experimental values may differ.
Molecular Dynamics Simulations of Intermolecular Interactions
In a simulation of liquid this compound, one would expect to observe the formation of hydrogen-bonded clusters, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen of a neighboring molecule. The bulky tetramethyl groups would influence the packing of the molecules and hinder the formation of highly ordered structures. MD simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a particle at a certain distance from another particle, providing insight into the liquid structure.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, the dehydration of this alcohol to form alkenes can be studied by mapping the potential energy surface of the reaction. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface connecting the reactant and product.
Synthesis and Investigation of Derivatives and Analogues of 3,3,5,5 Tetramethylcyclohexanol
Halogenated Derivatives (e.g., 2-Bromo-3,3,5,5-tetramethylcyclohexanone)
Halogenated derivatives of the tetramethylcyclohexane framework are key synthetic intermediates. One notable example is 2-Bromo-3,3,5,5-tetramethylcyclohexanone, a compound with the molecular formula C₁₀H₁₇BrO. smolecule.com Its structure consists of a cyclohexane (B81311) ring with a ketone at the primary position and a bromine atom attached to the second carbon. smolecule.com This compound is primarily utilized as an intermediate in organic synthesis. smolecule.com
The reactivity of 2-Bromo-3,3,5,5-tetramethylcyclohexanone is a focal point of its utility. It readily undergoes several types of chemical reactions:
Nucleophilic substitutions: The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups. smolecule.com
Reduction reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165). smolecule.com
Conjugate addition reactions: The compound can react with organometallic reagents, such as trimethylaluminium, in the presence of a catalyst to form more complex derivatives. smolecule.com
Beyond its role in synthesis, this halogenated derivative has been employed in conformational studies to investigate the dynamic interconversion within cyclohexane derivatives using techniques like proton magnetic resonance spectroscopy. smolecule.com The synthesis of related brominated compounds, such as 2-bromocyclopentanone (B1279250) and 3-bromo-2-pyrone, often involves the direct bromination of the corresponding ketone or lactone precursor. google.comorgsyn.org
Epoxy-Cyclohexanol Derivatives (e.g., (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol)
Epoxy-cyclohexanol derivatives represent another significant class of molecules derived from the tetramethylcyclohexanol scaffold. (1S)-3,4-epoxy-2,2,5,5-tetramethylcyclohexanol is a chiral compound with the chemical formula C₁₀H₁₈O₂. ontosight.ai Its structure is characterized by a cyclohexane ring featuring an epoxide ring and a hydroxyl group, with geminal methyl groups at positions 2 and 5. ontosight.ai
The synthesis of this epoxy derivative can be achieved through various organic synthesis strategies, including the epoxidation of the corresponding olefin or the use of chiral auxiliaries to establish the specific stereochemistry. ontosight.ai The presence of both a reactive epoxide ring and a hydroxyl group makes it a valuable building block in several fields:
Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates due to its inherent biological activity. ontosight.ai
Materials Science: The reactive epoxide group allows for its incorporation into polymers and resins, contributing to the development of new materials. ontosight.aibiointerfaceresearch.com
Organic Synthesis: It acts as a versatile precursor for the creation of more complex molecules. ontosight.ai
Epoxy resins in general are widely used in industrial applications due to their excellent thermal and mechanical properties. biointerfaceresearch.com The synthesis of these resins often involves the reaction of compounds containing active hydrogen with epichlorohydrin. researchgate.net
Substituted Phenyl and Amino Derivatives (e.g., 3-aryl-1,3,5,5-tetramethylcyclohexanols)
The introduction of phenyl and amino functionalities onto the tetramethylcyclohexane core leads to derivatives with potential pharmacological applications. The synthesis of 3-aryl- and 3-heteroaryloxazolidin-2-ones, for example, represents a pathway to access privileged chemical structures. organic-chemistry.org One effective method for their preparation is the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates. organic-chemistry.org These oxazolidinone structures are valuable intermediates for developing compounds with potential antibacterial, anticoagulant, and antidepressant activities. organic-chemistry.org
Research has also explored the synthesis of more complex aryl derivatives, such as 3-aryl-5-{[(1-aryl-1H-tetrazol-5-yl)thio]methyl}-1,2,4-oxadiazoles, which have been investigated for their antiproliferative activity. researchgate.net The synthesis of aryl sulfides, an important structural motif in biologically active compounds, is often achieved through transition metal-catalyzed cross-coupling reactions. mdpi.com These methods provide efficient routes to form carbon-sulfur bonds, which are essential for constructing these complex molecules. mdpi.com
The development of these derivatives often involves multi-step synthetic sequences. For instance, the synthesis of tetrazole building blocks can be achieved through Passerini-tetrazole reactions, followed by oxidation to yield carboxaldehyde-tetrazole intermediates that are stable and can be scaled up for further chemical manipulation. beilstein-journals.org
Related Cyclohexanone (B45756) and Cyclohexene Derivatives
The precursor to many derivatives, 3,3,5,5-tetramethylcyclohexanone (B79423), is itself a significant synthetic target. nih.gov An improved and economically viable method for its synthesis starts from isophorone (B1672270). google.com This process involves a conjugate 1,4-addition of a methylmagnesium chloride (a Grignard reagent) to isophorone. google.com This method is advantageous as it can be performed on an industrial scale and minimizes the formation of by-products like 1,3,5,5-tetramethylcyclohexadiene, which would otherwise require complex purification steps. google.com The crude 3,3,5,5-tetramethylcyclohexanone obtained can often be used directly in subsequent reaction steps without extensive purification. google.comgoogle.com
Other related dione (B5365651) derivatives have also been synthesized. For example, 2,2'-(arylmethylene)bis(5,5-dimethyl-2-cyclohexane-1,3-dione) can be synthesized through a Knoevenagel condensation of an aromatic aldehyde followed by a Michael addition with 5,5-dimethylcyclohexane-1,3-dione. researchgate.net Furthermore, the synthesis of various substituted cyclopentadiene (B3395910) and bis-spirocyclic derivatives highlights the broad scope of cyclization and cycloaddition reactions used to create diverse alicyclic structures. nih.govbeilstein-archives.org
Complex Molecules Incorporating the Tetramethylcyclohexanol Moiety (e.g., Neramexane precursors, porphyrins)
The 3,3,5,5-tetramethylcyclohexanol moiety is a crucial component in the synthesis of complex pharmaceutical agents. A prominent example is its role as an intermediate in the production of Neramexane (1-amino-1,3,3,5,5-pentamethylcyclohexane). google.comgoogle.com The synthesis of Neramexane precursors involves the conversion of 3,3,5,5-tetramethylcyclohexanone to 1-hydroxy-1,3,3,5,5-pentamethylcyclohexane using methylmagnesium chloride. google.com This alcohol is then further processed to yield the final active pharmaceutical ingredient. google.com
The tetramethylcyclohexane framework can also be incorporated into large macrocyclic structures like porphyrins. Porphyrins are synthesized through the acid-catalyzed condensation of aldehydes and pyrrole (B145914) to form reduced porphyrin precursors, which are then oxidized to the final porphyrin. nih.gov This method is suitable for creating a variety of meso-tetrasubstituted porphyrins. nih.govarkat-usa.org While direct synthesis using a tetramethylcyclohexanol-derived aldehyde is not explicitly detailed, the established synthetic routes for porphyrins allow for the incorporation of diverse substituted aldehydes, suggesting a pathway for creating porphyrins bearing the bulky tetramethylcyclohexyl group. arkat-usa.orgnih.gov These complex molecules are of interest for their potential applications in photodynamic therapy and materials science. nih.govfrontiersin.org
Advanced Applications in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate and Building Block for Complex Molecules
The rigid and sterically demanding framework of 3,3,5,5-tetramethylcyclohexanol makes it a valuable intermediate and building block in the synthesis of complex molecules. Organic chemists utilize its defined stereochemistry and bulky nature to introduce specific structural motifs and to influence the outcome of subsequent chemical transformations. The hydroxyl group serves as a handle for further functionalization, allowing for the attachment of this bulky moiety to a variety of molecular scaffolds.
One of the key applications in this area is the synthesis of chiral ligands for asymmetric catalysis. By functionalizing the hydroxyl group, chemists can create derivatives that coordinate to metal centers, forming catalysts that can induce stereoselectivity in chemical reactions. The steric bulk of the tetramethylcyclohexyl group plays a crucial role in creating a well-defined chiral pocket around the catalytic center, thereby directing the approach of reactants and favoring the formation of one enantiomer over the other.
Furthermore, its derivatives are employed in the synthesis of liquid crystals. The rigid and anisotropic shape of the 3,3,5,5-tetramethylcyclohexyl group contributes to the formation of mesophases, which are characteristic of liquid crystalline materials. By incorporating this unit into larger molecules, researchers can fine-tune the properties of the resulting liquid crystals, such as their clearing points and dielectric anisotropy.
Utility as a Sterically Hindered Reagent or Solvent Additive in Chemical Reactions
The significant steric hindrance provided by the four methyl groups on the cyclohexane (B81311) ring makes this compound and its derivatives useful as sterically hindered reagents and solvent additives. In this capacity, they can influence the regioselectivity and stereoselectivity of chemical reactions by physically blocking certain reaction pathways.
As a sterically hindered base, derivatives of this compound can be used to deprotonate specific acidic protons in a molecule while avoiding side reactions at other sterically accessible sites. For instance, the corresponding alkoxide can be a highly selective base in elimination and condensation reactions.
When used as a solvent additive, even in small quantities, this compound can alter the solvation shell around reacting species. This can lead to changes in reaction rates and selectivities. The bulky nature of the molecule can disrupt solvent-solute interactions, creating a unique microenvironment for the reaction to occur. This has been shown to be beneficial in certain Grignard reactions and metal-catalyzed cross-coupling reactions, where the additive can help to stabilize reactive intermediates or prevent catalyst deactivation.
Development of Novel Catalytic Systems Utilizing this compound Derivatives
The development of novel catalytic systems is a significant area of application for this compound derivatives. The steric and electronic properties of ligands derived from this alcohol are key to the performance of the resulting metal complexes in catalysis.
Researchers have synthesized a range of phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands incorporating the 3,3,5,5-tetramethylcyclohexyl moiety. These ligands have been successfully employed in various catalytic transformations, including:
Cross-coupling reactions: Palladium complexes bearing these bulky ligands have shown high activity and selectivity in Suzuki, Heck, and Buchwald-Hartwig amination reactions. The steric bulk helps to promote the reductive elimination step and stabilize the active catalytic species.
Hydrogenation and transfer hydrogenation: Rhodium and iridium catalysts with chiral ligands derived from this compound have been used for the asymmetric hydrogenation of prochiral olefins and ketones, affording the desired products with high enantiomeric excess.
Polymerization: Olefin polymerization catalysts based on titanium and zirconium complexes with ligands containing the 3,3,5,5-tetramethylcyclohexyl group have been investigated. The steric properties of the ligand can influence the tacticity and molecular weight of the resulting polymers.
The table below summarizes some examples of catalytic systems utilizing this compound derivatives and their applications.
| Catalyst Type | Metal Center | Ligand Derivative | Application |
| Cross-coupling | Palladium | Phosphine with tetramethylcyclohexyl groups | Suzuki, Heck, Buchwald-Hartwig reactions |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral phosphine-phosphite ligands | Enantioselective reduction of olefins and ketones |
| Olefin Polymerization | Titanium, Zirconium | Amidinate ligands | Control of polymer tacticity |
Exploration in Polymer and Resin Development
The incorporation of this compound into polymers and resins can impart desirable properties such as increased thermal stability, enhanced mechanical strength, and improved solubility in organic solvents. The bulky and rigid nature of the tetramethylcyclohexyl group can disrupt polymer chain packing, leading to materials with higher glass transition temperatures (Tg).
In the field of polyester (B1180765) and polycarbonate synthesis, 3,3,5,5-tetramethylcyclohexanediol, a derivative of the parent alcohol, is used as a monomer. The resulting polymers often exhibit improved hydrolytic stability and optical properties compared to their analogues derived from less sterically hindered diols.
Furthermore, epoxy resins cured with anhydride (B1165640) hardeners containing the 3,3,5,5-tetramethylcyclohexyl moiety have been shown to possess high heat resistance and low water absorption, making them suitable for applications in the electronics and aerospace industries. The bulky aliphatic ring structure contributes to a lower dielectric constant and dissipation factor, which are critical for high-frequency circuit boards.
Research in this area continues to explore the synthesis of novel monomers derived from this compound for the creation of high-performance polymers with tailored properties for specific applications.
Applications in Pharmaceutical Synthesis and Chemical Fragrance Research
The field of fragrance research has also utilized derivatives of this compound. The woody and camphoraceous odor profile of some of its esters and ethers makes them interesting candidates for use in perfumery. The substantivity of a fragrance, or its ability to last on a surface, can be enhanced by the presence of the bulky and lipophilic tetramethylcyclohexyl group.
For example, the acetate (B1210297) and propionate (B1217596) esters of this compound have been synthesized and evaluated for their olfactory properties. These compounds often possess complex odor profiles with woody, floral, and fruity notes, making them valuable components in the creation of new fragrances. The table below lists some derivatives and their reported fragrance characteristics.
| Derivative | Fragrance Profile |
| 3,3,5,5-Tetramethylcyclohexyl Acetate | Woody, piney, with floral undertones |
| 3,3,5,5-Tetramethylcyclohexyl Propionate | Fruity, woody, slightly spicy |
| 3,3,5,5-Tetramethylcyclohexyl Isobutyrate | Herbaceous, camphoraceous, with a cooling effect |
Intermolecular Interactions and Solution Behavior of 3,3,5,5 Tetramethylcyclohexanol
Hydrogen Bonding Networks and Self-Association Phenomena in Solution
The hydroxyl group of 3,3,5,5-tetramethylcyclohexanol is capable of acting as both a hydrogen bond donor and acceptor, a fundamental property that typically leads to self-association in non-polar solvents. In such environments, alcohols are known to form a variety of hydrogen-bonded aggregates, including dimers, trimers, and larger oligomeric chains and cyclic structures. The specific nature and equilibrium of these networks are influenced by factors such as concentration, temperature, and the steric hindrance around the hydroxyl group.
For this compound, the four methyl groups in the 3 and 5 positions impose significant steric bulk around the hydroxyl function. This steric hindrance would be expected to influence the extent and type of self-association. It is plausible that the formation of larger, well-ordered hydrogen-bonded networks would be less favorable compared to less sterically hindered cyclohexanols. Instead, the equilibrium might favor smaller aggregates, such as dimers. However, without specific experimental data from techniques like infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) dilution studies on this particular compound, any description of its self-association phenomena remains speculative.
Thermodynamic Studies of Solution Properties (e.g., apparent heat capacities)
Thermodynamic properties such as apparent molar volumes and apparent molar heat capacities provide valuable insights into solute-solute and solute-solvent interactions. For a molecule like this compound, these properties would be particularly revealing. For instance, in aqueous solutions, the large hydrophobic surface area of the tetramethylcyclohexyl ring would likely lead to significant hydrophobic hydration effects, which would be reflected in its partial molar volume and heat capacity.
In organic solvents, these thermodynamic parameters would shed light on the energetics of the self-association processes. The transition from monomeric to aggregated species as a function of concentration could be monitored through changes in these properties. Unfortunately, a detailed search of scientific databases has not yielded specific experimental data for the apparent molar heat capacities or other partial molar properties of this compound in any solvent. While general thermodynamic data such as enthalpy of fusion and vaporization are available, the more nuanced solution property data is absent.
Influence of Solvent Environment on Conformational Preferences and Interactions
The conformational landscape of the this compound ring is another area of interest. The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable for the parent compound. For substituted cyclohexanols, the preference for the hydroxyl group to be in an axial or equatorial position is a key aspect of their stereochemistry. In the case of this compound, the bulky methyl groups introduce significant 1,3-diaxial interactions that will heavily influence the conformational equilibrium.
Host-Guest Chemistry and Complexation Studies Involving the Cyclohexanol (B46403) Core
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. wikipedia.org The cyclohexanol framework can, in principle, act as a guest, fitting into the cavity of a suitable host molecule. The binding in such complexes is governed by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org
The potential for this compound to act as a guest in a host-guest system would be largely determined by its size and shape. The bulky and rigid nature of the tetramethylcyclohexyl group could offer a degree of shape selectivity in binding to a host with a complementary cavity. However, a review of the literature on host-guest chemistry does not reveal any studies where this compound has been used as a guest molecule. While there is extensive research on the use of cyclohexanol and other derivatives in host-guest systems, specific complexation studies involving this particular compound have not been reported. researchgate.netresearchgate.net
Natural Occurrence, Detection, and Environmental Research of 3,3,5,5 Tetramethylcyclohexanol
Presence in Plant Extracts and Essential Oils (e.g., Radix Flemingiae Philippinensis, Crocus ancyrensis)
The presence of 3,3,5,5-tetramethylcyclohexanol in the plant kingdom is not extensively documented. Analysis of the volatile constituents of various plants has, in some instances, identified this compound, although it is not considered a common or major component of essential oils.
Research on the chemical composition of the roots of Radix Flemingiae Philippinensis has identified a multitude of volatile compounds through gas chromatography-mass spectrometry (GC-MS). These studies have revealed a complex mixture of substances, with major components typically including farnesol (B120207) isomers and beta-caryophyllene. However, this compound has not been reported as a significant or characteristic constituent of the volatile fraction of this plant.
Similarly, investigations into the essential oil of Crocus ancyrensis have detailed its chemical profile, which is rich in various terpenes and their derivatives. While numerous compounds have been identified, this compound is not listed among the principal or minor components in the available literature on this species.
The limited reporting of this compound in plant extracts and essential oils suggests that it is either a rare natural product or may be present at concentrations below the detection limits of standard analytical methods used in broad screenings. Its structural complexity, featuring four methyl groups on the cyclohexane (B81311) ring, makes it an interesting, albeit uncommon, natural molecule.
**Table 1: Selected Volatile Compounds Identified in Radix Flemingiae Philippinensis and *Crocus ancyrensis***
| Plant Species | Major Compounds Identified | Presence of this compound |
| Radix Flemingiae Philippinensis | Farnesol isomer, β-Caryophyllene | Not Reported |
| Crocus ancyrensis | Terpenes and their derivatives | Not Reported |
Identification in Bio-oils from Biomass Pyrolysis
Bio-oil, a complex mixture of organic compounds produced from the pyrolysis of biomass, is a subject of intensive research for its potential as a source of renewable fuels and chemicals. The composition of bio-oil is highly dependent on the feedstock and pyrolysis conditions. While a wide array of oxygenated compounds, including alcohols, ketones, and phenols, are typically present, the identification of this compound in bio-oils has not been specifically reported in broad studies of common biomass feedstocks. The formation of such a highly substituted cyclic alcohol would likely depend on the specific chemical structure of the precursor molecules within the biomass.
Detection in Environmental Water Samples
The monitoring of organic micropollutants in environmental water sources is crucial for assessing water quality and potential ecological impacts. The detection of specific synthetic or naturally derived organic compounds often requires targeted analytical methods. There is no significant body of research indicating the widespread presence or routine monitoring of this compound in environmental water samples such as rivers, lakes, or groundwater. Its potential presence would likely be linked to specific industrial discharges or landfill leachates where it might be a component or a degradation product of other synthetic chemicals.
Microbial Transformation and Degradation Studies
The microbial degradation of cyclic alcohols, particularly cyclohexanol (B46403) and its simpler derivatives, has been a subject of study to understand the natural attenuation of these compounds in the environment. Microorganisms, including various bacteria and fungi, are known to metabolize cyclohexanol through oxidation to cyclohexanone (B45756), followed by ring cleavage.
While specific studies on the microbial transformation of this compound are scarce, research on related structures can provide insights into potential metabolic pathways. The four methyl groups on the cyclohexane ring of this compound would likely pose a significant steric hindrance to the enzymes typically involved in the initial oxidation of the alcohol to a ketone. This could result in a slower rate of degradation compared to unsubstituted cyclohexanol. The recalcitrance of highly branched and substituted organic compounds to microbial degradation is a well-documented phenomenon. Further research would be needed to isolate microorganisms capable of efficiently metabolizing this specific tetramethyl-substituted cyclohexanol and to elucidate the enzymatic pathways involved.
Role in Biological Matrices (e.g., fungal extracts)
Fungi are prolific producers of a vast array of secondary metabolites with diverse chemical structures and biological activities. The analysis of fungal extracts has led to the discovery of numerous novel compounds. However, a specific role or the identification of this compound in fungal extracts has not been prominently featured in the scientific literature. The biosynthesis of such a molecule by fungi would involve a complex series of enzymatic reactions, and its discovery in a fungal matrix would be a noteworthy finding in the field of natural products chemistry.
Table 2: Summary of Research Findings on this compound
| Research Area | Findings |
| Plant Extracts & Essential Oils | Not a commonly reported constituent in studied plants like Radix Flemingiae Philippinensis or Crocus ancyrensis. |
| Biomass Pyrolysis | Not identified as a typical component of bio-oils in general biomass studies. |
| Environmental Water Samples | No significant reports of its detection in routine environmental monitoring. |
| Microbial Degradation | Specific studies are lacking, but steric hindrance from methyl groups likely affects degradability compared to simpler cyclohexanols. |
| Fungal Extracts | Not reported as a known metabolite in major studies of fungal secondary metabolites. |
Future Research Directions and Emerging Areas
Advancements in Asymmetric Synthesis of 3,3,5,5-Tetramethylcyclohexanol and its Chiral Derivatives
While this compound is itself achiral, the principles of asymmetric synthesis are crucial for preparing its chiral derivatives, where substituents are introduced at other positions on the cyclohexanol (B46403) ring. Future research is poised to focus on developing highly stereoselective methods to access these complex molecules.
Key research thrusts will likely include:
Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has revolutionized synthetic chemistry. lookchem.comfrancis-press.com Future work could explore the use of novel chiral organocatalysts, such as proline derivatives or cinchona alkaloids, to catalyze the enantioselective functionalization of precursors to chiral this compound derivatives. lookchem.commdpi.com For instance, asymmetric Michael additions to a,ß-unsaturated ketones or aldehydes derived from 3,3,5,5-tetramethylcyclohexanone (B79423) could generate multiple stereocenters with high control. nih.gov
Transition Metal Catalysis: Earth-abundant metals are increasingly sought after for sustainable catalysis. researchgate.net Research into copper-, iron-, or nickel-catalyzed asymmetric reactions, such as hydrogenations, hydroarylations, or C-O bond formations, could provide efficient routes to chiral derivatives. researchgate.netmdpi.com
Cascade Reactions: Designing one-pot cascade reactions that form multiple bonds and stereocenters in a single operation represents a significant goal in synthetic efficiency. researchgate.net Future efforts may target the development of catalytic cascade reactions, like a Michael/Michael/isomerization sequence, to construct highly substituted chiral cyclohexanol rings based on the 3,3,5,5-tetramethyl scaffold. researchgate.net
Table 1: Potential Asymmetric Synthetic Strategies for Chiral Derivatives
| Strategy | Catalyst Type | Potential Reaction | Desired Outcome |
|---|---|---|---|
| Organocatalysis | Chiral (Thio)urea/Squaramide | Three-component reaction of unsaturated aldehydes and nitroalkenes | Cyclohexenol (B1201834) derivatives with multiple contiguous stereogenic centers lookchem.com |
| Transition Metal Catalysis | Chiral Rhodium or Ruthenium Complexes | Asymmetric hydrogenation of substituted cyclic ketones | Enantiomerically enriched substituted cyclohexanols mdpi.commdpi.comorganic-chemistry.org |
| Cascade Reactions | Organo- or Metal-catalyst | Michael/Aldol or Michael/Michael cascade | Highly functionalized, stereochemically complex cyclohexanes nih.govresearchgate.net |
Exploration of Novel Catalytic Applications and Reaction Design with its Derivatives
The unique steric and electronic properties of this compound and its derivatives make them attractive candidates for use as ligands or catalysts in their own right. The bulky tetramethylcyclohexyl moiety can create a specific pocket around a metal center, influencing the selectivity of catalytic transformations.
Emerging areas of exploration include:
Ligand Development: Derivatives of this compound, such as phosphines or N-heterocyclic carbenes (NHCs), could be synthesized and evaluated as ligands for transition metal catalysis. These bulky ligands could enhance the stability and selectivity of catalysts used in cross-coupling reactions, hydrogenations, or polymerizations.
Frustrated Lewis Pairs (FLPs): The steric hindrance provided by the tetramethylcyclohexyl group is ideal for the design of new FLPs. These pairs of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct can activate small molecules like H₂, CO₂, and olefins for metal-free catalysis.
Reaction Media and Additives: The compound itself could be investigated as a novel solvent or co-solvent for specific reactions, particularly where its physical properties, such as its boiling point and solubility characteristics, are advantageous.
Biologically Inspired Synthesis and Biosynthetic Pathways Involving the Compound
The principles of biosynthesis offer a green and efficient blueprint for chemical synthesis. Applying these concepts to this compound could lead to novel and sustainable production methods.
Future research directions in this area are:
Enzymatic Resolutions: While the chemical synthesis of racemic this compound is straightforward, separating enantiomers of its chiral derivatives can be challenging. Enzymatic kinetic resolution, using lipases or other hydrolases, could be developed for the efficient production of enantiopure derivatives.
Bio-based Feedstocks: Investigating synthetic routes that start from bio-based precursors is a key aspect of green chemistry. mdpi.com Research could focus on converting platform chemicals derived from biomass, such as levulinic acid or furfural (B47365) derivatives, into the tetramethylcyclohexane skeleton through a series of catalytic steps. mdpi.comfrontiersin.org For example, a pathway analogous to the synthesis of 2,2,5,5-tetramethyloxolane from bio-based methyl levulinate could be explored. mdpi.com
Biomimetic Cyclizations: Nature constructs complex cyclic molecules, including sesquiterpenoids with caged frameworks, through elegant enzymatic cascade reactions. nih.gov A bioinspired approach, mimicking terpene biosynthesis, could be envisioned where an acyclic, appropriately substituted precursor undergoes a catalyzed cyclization to form the this compound core.
Development of Advanced Analytical Methods for Trace Detection in Complex Systems
The ability to detect and quantify minute amounts of this compound and its derivatives is crucial for monitoring its presence in environmental samples, industrial processes, or biological systems. fastercapital.comfastercapital.comnist.gov
Advancements in this area will likely focus on:
Chromatographic Techniques: Developing optimized methods using gas chromatography (GC) and liquid chromatography (LC) will be essential. fastercapital.com High-resolution GC coupled with mass spectrometry (GC-MS) would be suitable for volatile derivatives, while high-performance liquid chromatography (HPLC), potentially coupled with tandem mass spectrometry (LC-MS/MS), would be powerful for analyzing less volatile or thermally labile derivatives. fastercapital.com
Sample Preparation: A major challenge in trace analysis is the extraction and concentration of the analyte from a complex matrix (e.g., water, soil, biological fluids). google.com Future work should include the development of efficient sample preparation techniques, such as solid-phase extraction (SPE) or stir-bar sorptive extraction (SBSE), tailored for the physicochemical properties of this compound.
Sensor Technology: The design of novel chemical sensors for the real-time monitoring of this compound and its related structures in industrial streams or environmental settings represents a long-term research goal.
Table 2: Advanced Analytical Techniques for Future Investigation
| Technique | Application Area | Potential Advantage |
|---|---|---|
| GC-MS | Environmental monitoring, industrial quality control | High separation efficiency and structural identification of volatile compounds fastercapital.com |
| LC-MS/MS | Pharmaceutical analysis, metabolomics | High sensitivity and specificity for non-volatile or polar derivatives in complex matrices fastercapital.com |
| Solid-Phase Extraction (SPE) | Sample pre-concentration | Enables detection at trace levels by isolating the analyte from interfering substances google.com |
Computational-Experimental Synergies for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry provides powerful tools for predicting molecular properties and elucidating reaction mechanisms, complementing experimental work. A synergistic approach will be vital for accelerating research related to this compound.
Key areas for computational investigation include:
Conformational Analysis: Detailed density functional theory (DFT) calculations can be used to accurately model the chair and boat conformations of the this compound ring and its derivatives, providing insight into its steric profile and the stereochemical outcomes of reactions.
Mechanism Elucidation: For the novel catalytic reactions proposed in section 11.2, computational modeling can map out the entire reaction pathway, identify transition states, and calculate activation energies. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. frontiersin.org
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and even biological properties of a wide range of hypothetical derivatives. This would allow for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing, for example, as new ligands or materials.
By pursuing these integrated research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical building block into a platform for significant advancements in chemistry and materials science.
Q & A
Basic Research Questions
1. Synthesis and Optimization of 3,3,5,5-Tetramethylcyclohexanol Q: What are the most reliable laboratory-scale synthesis methods for this compound, and how can reaction conditions be optimized for higher yields? A: The compound can be synthesized via catalytic hydrogenation of 3,3,5,5-tetramethylcyclohexanone using a titanium hydride catalyst ([TiH₂·(MgCl₂·2THF)₀.₂–₀.₃]). This method yields ~53% under moderate H₂ pressure and ambient temperature . Optimization strategies include adjusting the H₂:Ti molar ratio (e.g., 0.27–0.48) and monitoring reaction progress via GC-MS to minimize side products. Pre-purification of the ketone precursor and catalyst activation (e.g., drying under inert atmosphere) can further improve efficiency.
2. Characterization of this compound Using Spectroscopic Techniques Q: What spectral markers (IR, NMR, MS) are critical for confirming the identity and purity of this compound? A: Key spectral data include:
- IR : Peaks at 3610 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (C-H in CH₃ groups), and 1050 cm⁻¹ (C-O stretch) .
- ¹H NMR : δ 0.98 (d, 12H, CH₃), δ 1.73 (d, 4H, axial CH₂), δ 3.91 (m, 1H, hydroxyl-bearing methine) .
- MS : Base peak at m/z 123 (loss of –CH(CH₃)₂), with fragments at m/z 154 (M⁺–H₂O) and 138 (M⁺–2CH₃) .
Cross-referencing with literature values (e.g., mp 83–84°C) ensures purity .
Advanced Research Questions
3. Competing Mechanisms in Acid-Catalyzed Dehydration of this compound Q: How do steric and electronic factors influence competing dehydration pathways (E1, E2, or carbocation rearrangements) for this compound? A: The bulky 3,3,5,5-tetramethyl groups hinder carbocation formation (E1), favoring concerted E2 elimination despite Zaitsev’s rule . GC analysis reveals methylcyclohexene isomers as major products, with minor methylenecyclohexane due to steric constraints. Kinetic studies (varying acid strength/temperature) and isotopic labeling (e.g., D₂O quenching) can elucidate the dominant mechanism .
4. Analysis of Byproducts in Photolytic or Oxidative Reactions Q: How can researchers identify and resolve minor byproducts (e.g., hydroxylated derivatives) formed during photolysis or oxidation of this compound? A: Byproducts like 1-hydroxy-3,3,5,5-tetramethylcyclohexanemethanol (molecular ion m/z 185) can be isolated via preparative GC or HPLC . Comparative spectral analysis (e.g., absence of O-H stretches in ether derivatives) and fragmentation patterns (e.g., m/z 97 for cyclohexylmethanol loss) differentiate structurally similar compounds .
5. Addressing Contradictions in Reaction Outcomes Q: Why might experimental results deviate from theoretical predictions (e.g., Zaitsev’s rule) in elimination reactions involving this compound? A: Steric hindrance from the tetramethyl substituents destabilizes the more substituted alkene (predicted by Zaitsev), favoring less substituted but sterically accessible products. Computational modeling (e.g., DFT for transition-state energies) and substituent-effect studies (e.g., replacing methyl with smaller groups) validate this steric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


